2-(5-Bromo-2-fluorophenyl)propan-2-ol

Description

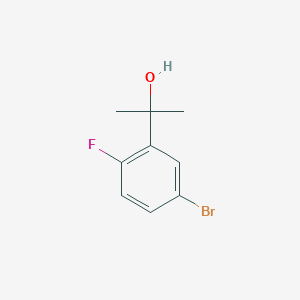

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromo-2-fluorophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKMQKCIOJEAKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)Br)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Bromo 2 Fluorophenyl Propan 2 Ol and Its Analogs

Established and Conventional Synthetic Approaches

Conventional synthetic routes to 2-(5-bromo-2-fluorophenyl)propan-2-ol typically involve a multi-step sequence, beginning with a readily available aromatic precursor. These methods rely on well-established reactions for the introduction of the desired functional groups.

Regioselective Bromination Strategies for Phenylpropanol Scaffolds

The introduction of a bromine atom at a specific position on the phenyl ring is crucial for the synthesis of this compound. Electrophilic aromatic bromination is a common strategy, with the regioselectivity being directed by the existing substituents on the aromatic ring. In the case of a 2-fluorophenyl scaffold, the fluorine atom is an ortho-, para-director.

A common and effective reagent for regioselective bromination is N-Bromosuccinimide (NBS). nobelprize.org The reaction of a suitable 2-fluorophenyl precursor with NBS, often in the presence of a catalyst or under specific solvent conditions, can achieve the desired bromination at the position para to the fluorine atom. nih.gov The choice of solvent and reaction temperature can significantly influence the selectivity of the bromination.

For instance, the bromination of a 2-fluorophenyl derivative can be carried out using NBS in a suitable solvent like acetonitrile (B52724) or a chlorinated solvent. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atom is introduced at the position most activated by the fluorine substituent and least sterically hindered.

| Starting Material | Brominating Agent | Conditions | Key Outcome |

|---|---|---|---|

| 2-Fluorophenyl derivative | N-Bromosuccinimide (NBS) | Acetonitrile, room temperature | Regioselective bromination para to the fluorine atom |

| Activated aromatic compounds | NBS in tetrabutylammonium (B224687) bromide | - | Highly regioselective bromination |

Fluorination Methods in Aromatic Propanol Synthesis

The introduction of a fluorine atom onto an aromatic ring can be more challenging than bromination and often requires specialized reagents. Electrophilic fluorination is a direct method for this transformation. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed for the electrophilic fluorination of electron-rich aromatic compounds. mdpi.com The mechanism of electrophilic fluorination is still a subject of some debate, with possibilities including an SN2-type pathway or a single-electron transfer (SET) process. soton.ac.uk

Alternatively, nucleophilic aromatic substitution (SNAr) can be used, particularly if a suitable leaving group (like a nitro or chloro group) is present at the desired position and the ring is activated by electron-withdrawing groups. However, for the synthesis of this compound, starting with a pre-fluorinated precursor is often a more practical approach.

Organometallic Reactions for Aromatic C-Br and C-F Bond Formation

Organometallic reagents play a pivotal role in the synthesis of functionalized aromatic compounds. Grignard reagents and organolithium species are powerful nucleophiles that can be used to form carbon-carbon bonds. worktribe.com

A plausible and widely used method for the synthesis of this compound involves the use of a Grignard reagent. The synthesis would typically start with 1-bromo-4-fluoro-2-iodobenzene. The more reactive carbon-iodine bond can selectively undergo a halogen-metal exchange with a Grignard reagent like isopropylmagnesium chloride to form the corresponding aryl Grignard reagent. This intermediate can then be reacted with acetone (B3395972) to yield the desired tertiary alcohol, this compound.

Alternatively, a lithium-halogen exchange reaction can be employed. This involves treating an aryl halide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, to generate a highly reactive aryllithium species. This aryllithium can then react with a suitable electrophile, like acetone, to form the tertiary alcohol. The choice of organolithium reagent and reaction conditions is critical to avoid side reactions.

| Organometallic Reagent | Precursor | Electrophile | Product |

|---|---|---|---|

| Grignard Reagent (Arylmagnesium halide) | 1-Bromo-4-fluoro-2-iodobenzene | Acetone | This compound |

| Organolithium Reagent (Aryllithium) | 1,4-Dibromo-2-fluorobenzene | Acetone | This compound |

Contemporary and Mechanistically Insightful Synthetic Strategies

Modern synthetic chemistry has seen the development of more sophisticated and efficient methods, often employing transition metal catalysts, which offer advantages in terms of selectivity, functional group tolerance, and milder reaction conditions.

Catalytic Protocols in this compound Formation

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-halogen and carbon-carbon bonds. researchgate.netresearchgate.net For the synthesis of this compound, a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Negishi coupling, could be envisioned. organic-chemistry.org This would involve coupling a suitably functionalized boronic acid or organozinc reagent with a dihalogenated fluorobenzene (B45895) derivative.

Ruthenium-catalyzed transfer hydrogenation presents another modern approach for the synthesis of benzylic alcohols. chemimpex.comnih.gov This method typically involves the reduction of a corresponding ketone precursor using a hydrogen donor, such as isopropanol, in the presence of a ruthenium catalyst. For the synthesis of this compound, this would entail the reduction of 1-(5-bromo-2-fluorophenyl)ethan-1-one. This approach is often characterized by its high efficiency and the use of environmentally benign reagents. researchgate.net

| Catalytic Protocol | Catalyst | Reactants | Key Transformation |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Palladium(0) complex | Aryl boronic acid and aryl halide | Formation of a C-C bond to build the phenylpropanol scaffold |

| Ruthenium-Catalyzed Transfer Hydrogenation | Ruthenium(II) complex | Ketone and a hydrogen donor (e.g., isopropanol) | Reduction of a ketone to a secondary alcohol |

Asymmetric and Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral molecules is of paramount importance, particularly in the pharmaceutical industry. For a molecule like this compound, where the tertiary alcohol carbon is a stereocenter, asymmetric synthesis is required to produce a single enantiomer.

One established strategy is the asymmetric addition of organometallic reagents to a prochiral ketone. This can be achieved by using a chiral ligand to coordinate with the metal of the organometallic reagent, thereby creating a chiral environment that directs the nucleophilic attack to one face of the ketone. For example, the addition of a methyl Grignard reagent to 5'-bromo-2'-fluoroacetophenone in the presence of a chiral ligand, such as a derivative of sparteine (B1682161) or a chiral amino alcohol, could yield an enantiomerically enriched product.

Another approach involves the use of a chiral auxiliary attached to the ketone substrate. The auxiliary directs the stereochemical outcome of the nucleophilic addition, and is subsequently removed.

Asymmetric transfer hydrogenation of the corresponding ketone precursor, 1-(5-bromo-2-fluorophenyl)ethan-1-one, using a chiral ruthenium catalyst, is also a powerful method for obtaining enantiomerically enriched secondary alcohols, which could then be converted to the tertiary alcohol. The use of chiral ligands such as (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) in conjunction with a ruthenium precursor has been shown to be effective for the asymmetric reduction of similar ketones. researchgate.net

| Asymmetric Strategy | Key Component | Example | Outcome |

|---|---|---|---|

| Catalytic Asymmetric Addition | Chiral Ligand (e.g., chiral diamine, amino alcohol) | Addition of MeMgBr to 5-bromo-2-fluoroacetophenone | Enantiomerically enriched tertiary alcohol |

| Chiral Auxiliary | Chiral group attached to the ketone | Nucleophilic addition to a ketone bearing a chiral sulfoxide | Diastereoselective addition, followed by auxiliary removal |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium Catalyst (e.g., Ru-(R,R)-TsDPEN) | Reduction of 5-bromo-2-fluoroacetophenone | Enantiomerically enriched secondary alcohol precursor |

Application of Green Chemistry Principles in the Synthesis of this compound

The synthesis of tertiary alcohols such as this compound has traditionally relied on methods like the Grignard reaction, which, despite its effectiveness, presents sustainability challenges. These challenges include the use of volatile and flammable ether solvents, moisture-sensitive reagents, and the generation of significant waste. rsc.orgvaia.com In response, modern synthetic chemistry is increasingly adopting green chemistry principles to develop more environmentally benign and efficient protocols.

Recent advancements in green organic synthesis offer promising alternatives for the preparation of tertiary alcohols. One notable approach involves visible-light-mediated reactions, which can be performed in water, the most environmentally friendly solvent. rsc.org This method utilizes carbonyl compounds and arylamines as electron acceptors and donors, respectively, to facilitate the formation of sterically hindered tertiary alcohols. rsc.org Another sustainable strategy employs cost-effective and greener catalysts, such as copper sulfate, to mediate the synthesis of tertiary alcohols from aromatic aldehydes and methanol (B129727) at room temperature. rsc.org This particular methodology is noted for its high atom economy and the ability to activate methanol under ambient conditions, proceeding through a radical-mediated pathway. rsc.org

While these specific green methodologies have not been explicitly documented for the synthesis of this compound, their principles are directly applicable. Adapting these techniques could lead to a more sustainable manufacturing process by minimizing solvent waste, reducing energy consumption, and utilizing less hazardous materials compared to traditional organometallic routes. The successful application of these protocols to a variety of aromatic substrates suggests their potential feasibility for the synthesis of halogenated phenylpropanol derivatives. rsc.orgrsc.org

Table 1: Comparison of Traditional vs. Green Synthetic Principles for Tertiary Alcohols

| Principle | Traditional Method (e.g., Grignard) | Potential Green Chemistry Approach |

|---|---|---|

| Solvent | Anhydrous ether (volatile, flammable) | Water (non-toxic, non-flammable) rsc.org |

| Catalyst | Not applicable (stoichiometric reagent) | Readily available, inexpensive metals (e.g., copper sulfate) rsc.org |

| Energy Input | Often requires heating (reflux) | Visible light or ambient temperature conditions rsc.orgrsc.org |

| Reagent Handling | Requires strict anhydrous conditions; air- and moisture-sensitive reagents rsc.org | More robust reactions in aqueous media rsc.org |

| Atom Economy | Generates magnesium salt byproducts | Higher atom efficiency rsc.org |

| Safety | Fire and explosion hazard associated with ether and Grignard reagents | Reduced hazard profile |

Precursor Synthesis and Strategic Derivatization Pathways

Preparation from Aromatic Ketone Precursors (e.g., 1-(5-Bromo-2-fluorophenyl)propan-1-one)

The most direct and widely utilized method for synthesizing 2-arylpropan-2-ol compounds is the nucleophilic addition of a methyl organometallic reagent to an appropriate acetophenone (B1666503) precursor. byjus.com For the synthesis of this compound, the key precursor is the aromatic ketone 1-(5-Bromo-2-fluorophenyl)ethanone (B170812).

The synthesis proceeds via the reaction of 1-(5-Bromo-2-fluorophenyl)ethanone with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride. chemicalbook.com In this reaction, the nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. This forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final tertiary alcohol product, this compound. vaia.combyjus.com

The precursor ketone, 1-(5-Bromo-2-fluorophenyl)ethanone, can be synthesized from 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide by treating it with methylmagnesium chloride. chemicalbook.com This method provides the desired ketone in high yield. chemicalbook.com

While the outline mentions 1-(5-Bromo-2-fluorophenyl)propan-1-one as an example precursor, its use to generate the target tertiary alcohol is less straightforward than using the corresponding ethanone (B97240). Standard reactions on the propanone precursor would typically not result in the desired this compound structure. The ethanone precursor is the more logical and efficient choice for this specific target molecule.

Table 2: Typical Reaction Parameters for Grignard Synthesis of this compound

| Parameter | Description |

|---|---|

| Ketone Precursor | 1-(5-Bromo-2-fluorophenyl)ethanone chemicalbook.commedchemexpress.comsigmaaldrich.com |

| Organometallic Reagent | Methylmagnesium bromide or Methylmagnesium chloride byjus.comchemicalbook.com |

| Solvent | Anhydrous diethyl ether or Tetrahydrofuran (THF) vaia.com |

| Reaction Conditions | Typically performed at low temperatures (e.g., 0 °C) followed by stirring at room temperature |

| Workup | Quenching with a weak acid solution (e.g., saturated aqueous ammonium (B1175870) chloride) chemicalbook.com |

Chemical Routes for Introducing the Propan-2-ol Moiety onto Aromatic Rings

The introduction of a propan-2-ol group (specifically, a 2-hydroxyprop-2-yl group) onto an aromatic ring is a common synthetic objective, typically achieved through a two-step sequence involving Friedel-Crafts acylation followed by a Grignard reaction. libretexts.org

Friedel-Crafts Acylation: The first step involves introducing an acetyl group (-COCH₃) onto the aromatic ring. This is accomplished via a Friedel-Crafts acylation reaction, where the aromatic compound is treated with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O), in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). libretexts.org For the synthesis of the target compound, this reaction would be performed on 1-bromo-4-fluorobenzene. The acylation would preferentially occur at the position ortho to the fluorine and para to the bromine, yielding the 1-(5-bromo-2-fluorophenyl)ethanone precursor.

Grignard Reaction: The second step is the conversion of the resulting ketone into the desired tertiary alcohol. As detailed in the previous section, this is achieved by reacting the ketone with a methyl Grignard reagent (CH₃MgBr). youtube.com This reaction transforms the acetyl group into the 2-hydroxyprop-2-yl moiety, thus completing the introduction of the propan-2-ol group onto the aromatic ring.

This two-step strategy is a versatile and reliable method for preparing a wide range of 2-arylpropan-2-ol compounds from simple aromatic precursors. libretexts.orgyoutube.com

Table 3: General Strategies for Introducing a Propan-2-ol Moiety

| Step | Reaction Type | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation libretexts.org | Aromatic Substrate, Acetyl Chloride, AlCl₃ | Aryl Methyl Ketone (e.g., Acetophenone derivative) |

| 2 | Grignard Reaction byjus.comyoutube.com | Aryl Methyl Ketone, CH₃MgBr, Acidic Workup | Tertiary Alcohol (2-Arylpropan-2-ol) |

Chemical Reactivity and Mechanistic Investigations of 2 5 Bromo 2 Fluorophenyl Propan 2 Ol

Reactions Involving the Aromatic Ring System

The reactivity of the aromatic ring is significantly influenced by the presence of two halogen substituents (fluoro and bromo) and an alkyl group (the propan-2-ol side chain). The fluorine atom acts as a deactivating group due to its strong inductive electron-withdrawing effect, yet it is an ortho-, para-director for electrophilic substitution because of its ability to donate a lone pair of electrons through resonance. Similarly, the bromine atom is a deactivating, ortho-, para-directing group. The propan-2-ol substituent is an activating, ortho-, para-directing alkyl group. The combination of these directing effects, along with steric hindrance, governs the regioselectivity of reactions on the phenyl ring.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. masterorganicchemistry.comyoutube.com The rate and position of this attack are controlled by the existing substituents. For 2-(5-bromo-2-fluorophenyl)propan-2-ol, the directing effects of the fluoro, bromo, and alkyl groups must be considered.

Fluorine (at C2): Ortho-, para-directing. Directs incoming electrophiles to positions 1 (blocked), 3, and 5 (blocked).

Bromine (at C5): Ortho-, para-directing. Directs incoming electrophiles to positions 1 (blocked), 4, and 6.

Propan-2-ol group (at C1): Ortho-, para-directing. Directs incoming electrophiles to positions 2 (blocked), 4, and 6.

Considering these influences, the most likely positions for electrophilic attack are C4 and C6, as they are activated by both the bromine and the alkyl group. Steric hindrance from the bulky propan-2-ol group at C1 may favor substitution at the C4 position. Common EAS reactions like nitration, halogenation, and Friedel-Crafts reactions would be expected to yield a mixture of isomers, with the 4- and 6-substituted products predominating. libretexts.orgmasterorganicchemistry.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Products |

|---|---|---|

| Nitration | NO₂⁺ | 1-Bromo-4-fluoro-2-(propan-2-ol-2-yl)-5-nitrobenzene |

| Bromination | Br⁺ | 1,4-Dibromo-2-fluoro-5-(propan-2-ol-2-yl)benzene |

Nucleophilic aromatic substitution (SNAr) on the bromofluorophenyl moiety is challenging due to the electron-rich nature of the ring, which repels incoming nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In this compound, the absence of potent activating groups like nitro or cyano makes SNAr difficult under standard conditions.

However, displacement of the halogen atoms, particularly the bromine, can be achieved under forcing conditions or with specific catalysts. The C-Br bond is weaker than the C-F bond, making bromide a better leaving group. Reactions with strong nucleophiles such as amines or thiols at high temperatures may lead to the substitution of the bromine atom.

The presence of a C-Br bond makes the aromatic ring of this compound an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. A key feature of this substrate is the differential reactivity of the C-Br and C-F bonds, which allows for selective functionalization. The C-Br bond is readily activated by common palladium catalysts, while the much stronger C-F bond remains intact under typical coupling conditions, enabling orthogonal synthetic strategies. beilstein-journals.orgnih.gov

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester). chemistryviews.orgnih.gov This is a versatile method for forming new C-C bonds and would selectively occur at the C-Br position to yield biaryl compounds. The fluorine atom's presence can influence the electronic properties of the catalyst and substrate but does not typically interfere with the reaction at the bromine site. ed.ac.ukresearchgate.net

Heck Coupling: This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This would result in the formation of a substituted styrene (B11656) derivative, again with high selectivity for the C-Br bond.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method would be effective for introducing an alkynyl substituent at the C5 position of the aromatic ring. organic-chemistry.orgnih.govresearchgate.net

Table 2: Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base | 2-(5-Aryl-2-fluorophenyl)propan-2-ol |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, P(o-tol)₃, Base | 2-(2-Fluoro-5-(alkenyl)phenyl)propan-2-ol |

Transformations at the Propan-2-ol Side Chain

The propan-2-ol side chain features a tertiary benzylic alcohol. This functionality is sterically hindered and lacks an alpha-hydrogen, which defines its reactivity in oxidation, reduction, and functional group interconversion reactions.

It is important to clarify that the compound , this compound, contains a tertiary alcohol, not a secondary one.

Oxidation: Tertiary alcohols are resistant to oxidation under conditions that typically oxidize primary or secondary alcohols (e.g., using chromic acid or potassium permanganate). libretexts.org This is because they lack a hydrogen atom on the carbinol carbon (the carbon bearing the -OH group), and oxidation to a ketone would require the cleavage of a C-C bond, which is energetically unfavorable. While very harsh oxidative conditions can lead to degradation of the molecule, selective oxidation of the tertiary alcohol is not a standard transformation. masterorganicchemistry.com

Reduction: The tertiary benzylic alcohol can be reduced to the corresponding alkane. The position adjacent to the aromatic ring (the benzylic position) makes the C-O bond susceptible to cleavage. Reagents such as hydriodic acid (HI) with red phosphorus, or catalytic hydrogenation under forcing conditions, can deoxygenate the alcohol to yield 2-(5-bromo-2-fluorophenyl)propane. nih.govnih.gov The reactivity for benzylic alcohol reduction often follows the order: tertiary > secondary > primary, due to the stability of the intermediate carbocation. researchgate.netbeilstein-journals.org

The steric hindrance and the stability of the tertiary benzylic carbocation intermediate are the dominant factors in the functionalization of the hydroxyl group.

Esterification: Direct acid-catalyzed (Fischer) esterification of tertiary alcohols with carboxylic acids is generally inefficient. tandfonline.com The reaction is hindered by steric crowding around the hydroxyl group, and the acidic conditions strongly favor a competing elimination (dehydration) reaction to form an alkene. stackexchange.comgoogle.comechemi.com More effective methods for esterifying tertiary alcohols include using more reactive acylating agents like acid anhydrides or acyl chlorides, often in the presence of a non-nucleophilic base or a solid acid catalyst to minimize elimination. google.com

Etherification: Similar to esterification, acid-catalyzed bimolecular dehydration to form ethers is not practical for tertiary alcohols due to the prevalence of elimination. masterorganicchemistry.com However, ether synthesis can be achieved through an SN1-type mechanism. In the presence of a strong acid and a primary or secondary alcohol as the solvent, the tertiary alcohol can be protonated, lose water to form a stable tertiary carbocation, which is then trapped by the solvent alcohol to form an ether. masterorganicchemistry.comyoutube.com

Elimination Reactions: The dehydration of this compound to form the alkene 1-(5-bromo-2-fluorophenyl)ethene is a facile process under acidic and/or thermal conditions. libretexts.org This E1-type elimination proceeds through the formation of the stable tertiary benzylic carbocation, followed by the loss of a proton from an adjacent methyl group. This reaction is often a significant side product in acid-catalyzed reactions and can be made the primary pathway by using specific dehydrating agents like sulfuric acid or phosphoric acid at elevated temperatures. youtube.com

Table 3: Transformations of the Propan-2-ol Side Chain

| Transformation | Reagents | Key Mechanistic Feature | Product |

|---|---|---|---|

| Reduction | HI, red phosphorus | SN1-type deoxygenation | 2-(5-Bromo-2-fluorophenyl)propane |

| Esterification | Acetic anhydride (B1165640), solid acid catalyst | Acylation of tertiary alcohol | 2-(5-Bromo-2-fluorophenyl)propan-2-yl acetate |

| Etherification | H₂SO₄ (cat.), Methanol (B129727) | SN1 reaction via tertiary carbocation | 2-(5-Bromo-2-fluorophenyl)-2-methoxypropane |

Stereochemical Outcomes and Control in Reactions of this compound

Reactions at the tertiary benzylic carbon of this compound that proceed through a carbocation intermediate are expected to result in a racemic mixture if the carbon becomes a stereocenter in the product. The formation of a planar sp²-hybridized carbocation allows for nucleophilic attack from either face with equal probability, leading to both possible stereoisomers.

However, the stereochemical outcome can be influenced by the phenomenon of neighboring group participation (NGP) , also known as anchimeric assistance. In this process, a nearby functional group within the same molecule acts as an internal nucleophile, influencing the reaction's rate and stereochemistry. For this compound, both the bromo substituent and the phenyl ring have the potential to act as neighboring groups.

Participation by the Phenyl Ring: The π-electrons of the aromatic ring can attack the electrophilic carbon center, forming a bridged intermediate known as a phenonium ion . This participation would dictate the stereochemistry of the subsequent nucleophilic attack. The formation of a phenonium ion typically leads to retention of configuration because the external nucleophile will attack the opposite face of the bridged intermediate.

Participation by Halogens: Halogens can also participate as neighboring groups, forming halonium ion intermediates. While bromine is a more effective neighboring group than fluorine due to its greater polarizability and larger size, the possibility of fluorine participation cannot be entirely dismissed, although it is less common.

The specific stereochemical outcome of a reaction would depend on the reaction conditions (solvent, nucleophile, temperature) and the relative rates of carbocation formation versus neighboring group participation. The presence of both a bromo and a fluoro substituent, along with the phenyl ring, creates a complex system where multiple pathways could compete.

Elucidation of Reaction Mechanisms and Kinetics

The elucidation of reaction mechanisms for compounds like this compound involves a combination of kinetic studies and the detection or trapping of reactive intermediates.

Kinetic studies are crucial for determining the reaction mechanism. For reactions involving this compound, such as nucleophilic substitution, the rate law can distinguish between different mechanistic pathways.

Neighboring Group Participation: If neighboring group participation is significant, the intramolecular attack is often the rate-determining step. The kinetics would still appear to be first-order, similar to an SN1 reaction, as the external nucleophile is not involved in the slowest step. However, the rate of the reaction would be significantly accelerated compared to a similar compound without the participating group.

The table below illustrates a hypothetical comparison of relative reaction rates that could be observed in a kinetic study, highlighting the expected rate enhancement due to neighboring group participation.

| Substrate | Plausible Rate-Determining Step | Expected Relative Rate |

|---|---|---|

| A tertiary alkyl alcohol (no neighboring group) | Carbocation formation | 1 |

| This compound (potential NGP) | Intramolecular attack to form a bridged intermediate | > 1 (rate acceleration) |

The direct observation or trapping of reaction intermediates provides strong evidence for a proposed mechanism. For reactions of this compound, the key intermediate would be a tertiary benzylic carbocation or a bridged species (phenonium or bromonium ion).

Carbocation Intermediates: Tertiary benzylic carbocations are relatively stable due to hyperconjugation and resonance delocalization of the positive charge into the phenyl ring. It may be possible to characterize such intermediates under superacid conditions at low temperatures using spectroscopic techniques like NMR.

Trapping Experiments: In cases where the intermediate is too short-lived to be observed directly, trapping experiments can be employed. This involves introducing a highly reactive but selective reagent (a trapping agent) that can react with the intermediate to form a stable, characterizable product. For example, a potent nucleophile could be used to trap the carbocation or the bridged intermediate. The structure of the trapped product can provide insights into the structure of the intermediate.

The potential intermediates and the types of products that could be formed from trapping experiments are summarized in the table below.

| Potential Intermediate | Trapping Agent | Expected Trapped Product |

|---|---|---|

| Tertiary benzylic carbocation | Azide ion (N₃⁻) | Tertiary benzylic azide |

| Phenonium ion | Water (H₂O) | A mixture of isomeric alcohols |

| Bromonium ion | Chloride ion (Cl⁻) | A product with both bromo and chloro substituents |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 5 Bromo 2 Fluorophenyl Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise structure of 2-(5-Bromo-2-fluorophenyl)propan-2-ol can be determined.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

Proton (¹H) NMR spectroscopy reveals the different chemical environments of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the equivalent methyl protons, and the hydroxyl proton.

The aromatic region will display signals for the three protons on the phenyl ring (H-3, H-4, and H-6). Their chemical shifts and splitting patterns are influenced by the electron-withdrawing effects of the bromine and fluorine substituents. The two methyl groups (H-8, H-9) are chemically equivalent and are expected to appear as a single, sharp signal. The hydroxyl proton (H-10) typically appears as a broad singlet, and its chemical shift can be variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | 7.50 - 7.65 | Doublet of doublets (dd) | ³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 5.0 |

| H-4 | 7.35 - 7.50 | Doublet of doublets (dd) | ³J(H-H) ≈ 8.5, ⁴J(H-H) ≈ 2.5 |

| H-6 | 7.05 - 7.20 | Doublet of doublets (dd) | ³J(H-H) ≈ 8.5, ³J(H-F) ≈ 9.0 |

| H-8, H-9 (2 x CH₃) | 1.50 - 1.70 | Singlet (s) | N/A |

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. docbrown.info In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak. libretexts.org

The spectrum is expected to show nine distinct signals: six for the aromatic carbons and three for the aliphatic carbons (the quaternary carbon C-7 and the two equivalent methyl carbons C-8 and C-9). The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom directly bonded to the fluorine atom (C-2) will exhibit a large one-bond carbon-fluorine coupling constant (¹J(C-F)), which is a characteristic feature. The carbon attached to the bromine (C-5) will also have a distinct chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

|---|---|---|

| C-1 | 135 - 140 | ²J(C-F) ≈ 20-25 |

| C-2 | 158 - 162 | ¹J(C-F) ≈ 240-250 |

| C-3 | 130 - 134 | ³J(C-F) ≈ 5-10 |

| C-4 | 128 - 132 | ⁴J(C-F) ≈ 1-3 |

| C-5 | 118 - 122 | ³J(C-F) ≈ 5-10 |

| C-6 | 115 - 119 | ²J(C-F) ≈ 20-25 |

| C-7 (C-OH) | 70 - 75 | N/A |

Fluorine (¹⁹F) NMR for Fluorine Atom Environments

Fluorine (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in sharp signals and a wide range of chemical shifts that are very sensitive to the local electronic environment. wikipedia.orghuji.ac.il

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance. This signal will be split into a multiplet due to coupling with the neighboring aromatic protons, primarily the ortho proton (H-6, ³J(F-H)) and the meta proton (H-3, ⁴J(F-H)). This coupling provides further confirmation of the substitution pattern on the aromatic ring. The chemical shift for a fluorine atom on a benzene (B151609) ring is typically observed in the range of -100 to -140 ppm relative to a standard like CFCl₃.

Advanced Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning all signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, COSY would show cross-peaks connecting adjacent protons on the aromatic ring, confirming the H-3/H-4 and H-4/H-6 connectivities.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. columbia.edu This would definitively link the signals of H-3, H-4, and H-6 to their corresponding carbon signals (C-3, C-4, and C-6) and the methyl proton signal to the methyl carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J(C-H) and ³J(C-H)). columbia.edu Key HMBC correlations would include:

From the methyl protons (H-8, H-9) to the quaternary carbon (C-7) and the aromatic carbon C-1.

From the aromatic proton H-6 to carbons C-1, C-2, and C-4.

From the aromatic proton H-3 to carbons C-1, C-2, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A key NOESY correlation would be expected between the methyl protons (H-8, H-9) and the ortho aromatic proton (H-6), confirming their spatial proximity.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending), providing a molecular "fingerprint." docbrown.info

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A prominent broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the tertiary alcohol, with the broadening due to hydrogen bonding. The regions for C-H stretching vibrations will show sharp peaks for both the aromatic (3100-3000 cm⁻¹) and aliphatic (3000-2850 cm⁻¹) hydrogens. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of peaks, including the C-O stretch of the tertiary alcohol, as well as the characteristic C-F and C-Br stretching vibrations.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-C backbone, which are often weak in the IR spectrum.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3600 - 3200 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| C-O Stretch (Tertiary Alcohol) | 1200 - 1100 | Strong | Weak |

| C-F Stretch | 1250 - 1000 | Strong | Medium |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. docbrown.info

For this compound (C₉H₁₀BrFO), the molecular weight is 233.07 g/mol . Due to the presence of bromine, which has two major isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), the mass spectrum will show two molecular ion peaks of nearly equal intensity. libretexts.org These will be the M⁺ peak at m/z 232 (for the ⁷⁹Br isotope) and the M+2 peak at m/z 234 (for the ⁸¹Br isotope). This characteristic isotopic pattern is a clear indicator of the presence of one bromine atom in the molecule.

The fragmentation of the molecular ion is driven by the formation of stable ions. chemguide.co.uk For a tertiary benzylic alcohol, common fragmentation pathways include:

Loss of a methyl radical (•CH₃): This is a highly favorable process (alpha-cleavage) that results in a stable, resonance-stabilized benzylic cation. This would produce fragment ions at m/z 217 and 219. This is often the base peak in the spectrum.

Loss of water (H₂O): Dehydration is a common fragmentation for alcohols, leading to fragment ions at m/z 214 and 216. libretexts.org

Formation of the propan-2-ol cation: Cleavage of the bond between the aromatic ring and the tertiary carbon can lead to a fragment corresponding to the [C(CH₃)₂OH]⁺ ion at m/z 59.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (⁷⁹Br / ⁸¹Br) | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 232 / 234 | [C₉H₁₀BrFO]⁺ | Molecular Ion (M⁺) |

| 217 / 219 | [C₈H₇BrFO]⁺ | M⁺ - •CH₃ (Alpha-cleavage) |

| 214 / 216 | [C₉H₈BrF]⁺ | M⁺ - H₂O (Dehydration) |

| 173 / 175 | [C₆H₃BrF]⁺ | Loss of propan-2-ol |

X-ray Crystallography for Definitive Solid-State Structural Determination

The process involves irradiating a single crystal of the substance with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed, from which the atomic positions can be determined with high precision.

For a molecule such as this compound, a single-crystal X-ray diffraction study would yield invaluable data. The resulting crystal structure would definitively confirm the connectivity of the atoms and provide precise measurements of the bond lengths and angles within the molecule. Furthermore, it would reveal the conformation of the propan-2-ol side chain relative to the substituted phenyl ring and detail the intermolecular interactions, such as hydrogen bonding or halogen bonding, that govern the packing of the molecules in the crystal lattice.

A comprehensive search of crystallographic databases, however, did not yield a publicly available crystal structure for this compound. The table below outlines the type of information that would be obtained from such a study.

| Crystallographic Parameter | Information Provided |

| Crystal System | The symmetry of the crystal lattice. |

| Space Group | The specific symmetry elements of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating unit of the crystal. |

| Bond Lengths (Å) | The distances between bonded atoms. |

| Bond Angles (°) | The angles between adjacent bonds. |

| Torsion Angles (°) | The dihedral angles defining the molecular conformation. |

| Intermolecular Interactions | Details of non-covalent interactions in the solid state. |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))

Given that this compound is a chiral molecule, possessing a stereocenter at the tertiary alcohol carbon, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the enantiomeric purity and absolute configuration of a sample.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. An ECD spectrum displays positive or negative peaks (known as Cotton effects) corresponding to the electronic transitions within the molecule. The sign and intensity of these Cotton effects are unique to a specific enantiomer, making ECD a powerful tool for assigning the absolute configuration by comparing experimental spectra with those predicted from quantum chemical calculations.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to ECD, the ORD spectrum is characteristic of a specific enantiomer and can be used to determine its absolute configuration.

For this compound, these techniques would be instrumental in:

Determining Enantiomeric Purity: The presence of a single enantiomer would result in a distinct ECD or ORD spectrum, while a racemic mixture would be chiroptically silent.

Assigning Absolute Configuration: By comparing the experimental ECD or ORD spectrum with theoretically calculated spectra for the (R)- and (S)-enantiomers, the absolute configuration of the predominant enantiomer in a sample can be unambiguously determined.

A thorough review of the scientific literature did not reveal any published studies on the chiroptical properties of this compound. The table below summarizes the key aspects of these chiroptical techniques.

| Technique | Principle | Application for this compound |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized light. | Determination of absolute configuration and enantiomeric purity. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Confirmation of chirality and determination of absolute configuration. |

Computational and Theoretical Investigations of this compound

The computational and theoretical examination of this compound, a halogenated aromatic alcohol, provides significant insights into its molecular structure, reactivity, and spectroscopic properties. Through the application of advanced computational chemistry techniques, a deeper understanding of this compound's behavior at the molecular level can be achieved. These theoretical investigations are crucial for predicting its chemical characteristics and potential applications.

Applications of 2 5 Bromo 2 Fluorophenyl Propan 2 Ol As a Versatile Synthetic Building Block

Role as a Precursor in the Synthesis of Complex Organic Architectures

The utility of 2-(5-bromo-2-fluorophenyl)propan-2-ol as a precursor lies in the distinct reactivity of its functional groups. The bromine atom on the phenyl ring is a key feature, serving as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions, including Suzuki, Stille, Heck, and Sonogashira couplings, are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of intricate molecular frameworks from simpler precursors.

For instance, the bromo-phenyl moiety is a common structural element in intermediates used for the synthesis of complex pharmaceuticals. A related structure, 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, is a crucial intermediate in the synthesis of Canagliflozin, a medication used for treating type 2 diabetes. google.com This highlights how the bromo-aryl scaffold is integral to building larger, biologically active molecules. google.com The tertiary propan-2-ol group can also participate in various chemical transformations, such as dehydration to form an alkene or substitution reactions, further adding to the compound's synthetic versatility.

Utility in the Construction of Diverse Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are of immense importance in medicinal chemistry and materials science. The structural features of this compound make it a suitable starting material for synthesizing a variety of heterocyclic systems. The presence of halogen atoms on a phenyl ring facilitates the construction of fused heterocyclic structures.

The strategic placement of the bromo and fluoro groups can influence the regioselectivity of cyclization reactions and the electronic properties of the resulting heterocyclic products. For example, bromo-phenyl precursors are used to create complex heterocyclic systems like pyrroles, which have shown affinity for dopamine receptors. nih.gov The synthesis of various heterocyclic compounds often relies on the functional handles provided by precursors like this compound to build the core ring structures that are prevalent in biologically active molecules. mdpi.com

Table 1: Examples of Heterocyclic Cores Synthesized from Halogenated Phenyl Precursors

| Heterocyclic Core | Precursor Type | Significance |

| Pyrrole | Bromo-phenyl | Dopamine receptor ligands nih.gov |

| Furan | Diaryl furan | Medicinal building blocks, optoelectronic materials nih.gov |

| Pyrazolotriazinone | Nitropyrazole | Potential microbiological activity mdpi.com |

| Aminopyridine | Bromo-pyridine | Versatile chemical reagents and synthons mdpi.com |

Intermediate for the Preparation of Advanced Pharmaceutical Scaffolds and Analogs

In the pharmaceutical industry, intermediates are chemical compounds that form the building blocks of active pharmaceutical ingredients (APIs). The compound this compound is a prime example of such an intermediate, possessing features highly sought after in drug design and development.

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net The fluorine atom in this compound can positively influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. Simultaneously, the bromine atom provides a reactive site for constructing the molecular scaffold. nih.gov

Integration into Drug-like Molecules and Biologically Relevant Frameworks

The bromo-fluorophenyl scaffold is found in a range of biologically active compounds. Its structural properties allow it to be integrated into larger molecules designed to interact with specific biological targets. For example, research into nonsteroidal anti-inflammatory drugs (NSAIDs) has explored the synthesis of compounds like 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid, which shares the fluorophenyl structural motif. nih.gov Furthermore, the synthesis of pyrrole analogues with a 2-(5-bromo-2,3-dimethoxyphenyl) core has yielded compounds with high affinity and selectivity for dopamine D3 receptors, indicating their potential as ligands for studying neurological pathways. nih.gov These examples demonstrate the successful incorporation of this type of halogenated phenyl unit into frameworks with significant biological relevance.

Role in Chemical Space Exploration through Systematic Modification

Drug discovery is often described as an exploration of "chemical space"—the vast collection of all possible drug-like molecules. nih.govchemrxiv.org Building blocks like this compound are crucial tools for this exploration. youtube.com The true power of this intermediate lies in its capacity for systematic modification to generate libraries of related compounds, or analogs.

The bromine atom is the primary anchor for this diversification. Using palladium-catalyzed cross-coupling reactions, chemists can replace the bromine with a multitude of different chemical groups. By reacting the precursor with a wide array of boronic acids (in Suzuki coupling) or other organometallic reagents, a large library of analogs can be rapidly synthesized. Each new analog explores a different region of chemical space, allowing for a systematic investigation of structure-activity relationships (SAR). nih.govdigitellinc.com This process of creating and screening compound libraries is fundamental to identifying new lead compounds in the early stages of drug discovery. chemrxiv.orgresearchgate.net

Potential Utility in Advanced Chemical Applications

Beyond pharmaceuticals, the unique electronic properties conferred by the bromo- and fluoro-substituents suggest potential applications in other advanced chemical fields.

Agrochemicals: Halogenated aromatic compounds are a cornerstone of the modern agrochemical industry. nih.govcell.com The bromo-fluorophenyl moiety can be found in molecules designed as potent herbicides, fungicides, or insecticides. nbinno.com The presence and position of the halogen atoms can fine-tune the molecule's biological activity, selectivity, and environmental persistence. researchgate.netnbinno.com For instance, 5-bromo-2-fluorobenzeneboronic acid, derived from a related precursor, is a known intermediate for pesticide synthesis. google.com

Materials Science: Aryl halides are important precursors in the synthesis of conjugated polymers and organic materials used in electronics. The this compound scaffold could potentially be used to create novel materials with specific optical or electronic properties. For example, 2,5-diaryl furans, which can be synthesized from halogenated precursors, have applications as optoelectronic materials. nih.gov The fluorine atom, in particular, can enhance the performance and stability of organic electronic devices.

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 2 5 Bromo 2 Fluorophenyl Propan 2 Ol

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation and analysis of 2-(5-Bromo-2-fluorophenyl)propan-2-ol. Different chromatographic methods are employed based on the specific analytical goal, from purity assessment to monitoring chemical reactions.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity and conducting quantitative analysis of this compound. Due to the compound's aromatic structure and moderate polarity, reversed-phase HPLC is the most suitable approach. This method allows for the separation of the main compound from potential non-volatile impurities, starting materials, and byproducts.

A typical HPLC method would be developed and validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness researchgate.netresearchgate.netpensoft.net. The method's linearity would be established across a concentration range (e.g., 20-120 µg/mL) to demonstrate a direct relationship between concentration and detector response researchgate.net. UV detection is appropriate due to the presence of the phenyl ring, which absorbs UV light, with a common detection wavelength set around 225-290 nm researchgate.netpensoft.netnih.gov. The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as a phosphate buffer, adjusted to a specific pH to ensure optimal separation researchgate.netpensoft.net.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Elution | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV/VIS at 225 nm |

| Injection Volume | 5-20 µL |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC), particularly with a Flame Ionization Detector (GC-FID), is the standard method for identifying and quantifying volatile organic impurities in a drug substance like this compound ijpsdronline.comptfarm.pl. These impurities often include residual solvents from the synthesis and purification stages, such as 2-propanol, toluene, or hexane ptfarm.plresearchgate.netsigmaaldrich.com.

The validation of a GC method ensures its specificity, precision, and accuracy for the intended solvents rjptonline.org. A capillary column, such as a DB-FFAP or ZB-624, is typically used for the separation of volatile compounds ijpsdronline.comrjptonline.org. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds with different boiling points ptfarm.pl. Headspace GC (HS-GC) is a common sample introduction technique for this analysis, as it allows for the analysis of volatile compounds without injecting the non-volatile main substance onto the column ptfarm.pl.

| Parameter | Typical Condition |

|---|---|

| Column | DB-FFAP or ZB-624 capillary column |

| Carrier Gas | Nitrogen or Helium |

| Detector | Flame Ionization Detector (FID) |

| Temperature Program | Initial 60°C, ramp at 5°C/min to 260°C |

| Injector Temperature | 260°C |

| Detector Temperature | 290°C |

| Sample Introduction | Headspace or Direct Injection |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique used for monitoring the progress of chemical reactions during the synthesis of this compound aga-analytical.com.plthieme.deacs.org. It allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product.

For a compound like this compound, normal-phase TLC on silica gel plates is standard aga-analytical.com.plscripps.edu. A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is used to achieve separation scripps.edu. The separated spots are visualized under UV light (typically at 254 nm), where the aromatic ring of the compound will absorb the light and appear as a dark spot scripps.eduscientificlabs.co.uk. Staining with reagents like potassium permanganate can also be used for visualization scripps.edu. TLC is also valuable for screening different reaction conditions and for optimizing purification procedures like column chromatography aga-analytical.com.plscientificlabs.co.uk.

Hyphenated Analytical Techniques for Comprehensive Characterization (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the comprehensive characterization of chemical compounds wisdomlib.orgnih.govscholarsrepository.com. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly crucial.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capability of GC with the identification power of MS. It is the definitive method for the identification of unknown volatile impurities wisdomlib.orgscispace.com. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries for positive identification wisdomlib.org.

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for confirming the identity of the main compound and for characterizing non-volatile impurities and potential degradation products nih.goviosrjournals.org. After separation by HPLC, the eluent is introduced into the mass spectrometer. Soft ionization techniques, such as electrospray ionization (ESI), are typically used to generate the molecular ion of the compound with minimal fragmentation mdpi.com. This allows for the accurate determination of the molecular weight of this compound and its related substances researchgate.net. Tandem mass spectrometry (LC-MS/MS) can further be used to fragment the molecular ion, providing structural information for the unequivocal identification of metabolites or degradation products nih.goviosrjournals.orgmdpi.com.

| Technique | Principle | Primary Application for this compound |

|---|---|---|

| GC-MS | Separation of volatile compounds (GC) followed by identification based on mass-to-charge ratio and fragmentation pattern (MS). wisdomlib.orgsemanticscholar.org | Identification of residual solvents and volatile synthesis byproducts. scispace.com |

| LC-MS | Separation of non-volatile compounds (LC) followed by determination of molecular weight and structure (MS). nih.govscholarsrepository.com | Confirmation of molecular weight of the target compound; identification of non-volatile impurities, degradation products, and potential metabolites. mdpi.comnih.gov |

Electrochemical Analysis of Redox Properties

The electrochemical properties of this compound are influenced by the electronic effects of the halogen substituents on the aromatic ring. The presence of both fluorine and bromine, which are highly electronegative, significantly affects the electron density of the phenyl ring scripps.edu.

Fluorine exerts a strong negative inductive effect, which decreases the electron density of the aromatic ring, making it more resistant to electrochemical oxidation compared to its non-fluorinated analog researchgate.net. Similarly, bromine also acts as an electron-withdrawing group. These substituents would be expected to increase the oxidation potential of the phenyl ring.

Q & A

Q. What are the recommended synthetic routes for 2-(5-Bromo-2-fluorophenyl)propan-2-ol, and how can intermediates be optimized?

A two-step Friedel-Crafts alkylation followed by bromination is commonly used. First, react 2-fluorophenylmagnesium bromide with acetone to form 2-(2-fluorophenyl)propan-2-ol. Subsequent bromination at the 5-position using N-bromosuccinimide (NBS) under UV light yields the target compound. Key parameters include temperature control (<40°C) to prevent over-bromination and solvent selection (e.g., CCl₄ for radical stability). Purity of intermediates should be verified via TLC (Rf = 0.3–0.5 in hexane:EtOAc 4:1) .

Q. How should researchers characterize the structure and purity of this compound?

Use a combination of:

- NMR : Compare -NMR peaks with analogs: δ 1.6 ppm (s, 6H, -C(CH₃)₂OH), δ 7.2–7.5 ppm (aromatic protons). -NMR should show a singlet at δ -110 ppm (ortho-F) .

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol. Space group symmetry (e.g., P2₁2₁2₁) and bond angles (C-Br ≈ 1.89 Å) can be cross-referenced with related bromo-fluorophenyl structures .

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with 60:40 acetonitrile/water (0.1% TFA) at 1 mL/min; retention time ~8.2 min .

Q. What are the stability considerations for long-term storage of this compound?

Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation. Degradation products (e.g., debrominated analogs) can form at >4 weeks in solution; monitor via biweekly HPLC. Solid-state stability exceeds 2 years when desiccated .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected 13C^{13}C13C-NMR shifts) be resolved?

Unexpected shifts may arise from steric hindrance or fluorine’s electronegativity. Computational methods (DFT/B3LYP/6-31G*) can model electronic effects. Compare calculated vs. experimental -NMR for the brominated phenyl ring (C5 typically downfield to δ 125–130 ppm). Validate with heteronuclear correlation spectroscopy (HSQC/HMBC) .

Q. What strategies optimize enantioselective synthesis for chiral derivatives?

Chiral auxiliaries (e.g., Evans oxazolidinones) can induce asymmetry during the alkylation step. Alternatively, asymmetric catalysis using Pd(0) with (R)-BINAP achieves >90% ee. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column, 70:30 hexane/isopropanol) .

Q. How does the electronic nature of the 5-bromo-2-fluorophenyl group influence pharmacological activity?

The electron-withdrawing Br/F groups enhance metabolic stability and receptor binding. In antifungal studies (e.g., triazole derivatives), these substituents increase logP (2.8–3.2) and improve membrane penetration. Compare IC₅₀ values against Candida albicans (target: <1 µM) using microbroth dilution assays .

Q. What computational tools predict the compound’s reactivity in cross-coupling reactions?

Use molecular docking (AutoDock Vina) to assess Suzuki-Miyaura coupling potential. The bromine atom at C5 is highly reactive toward Pd catalysts (TOF > 500 h⁻¹). Fukui indices (calculated via Gaussian 16) identify the para-position to Br as the most nucleophilic site .

Methodological Challenges

Q. How to troubleshoot low yields in large-scale bromination?

Common issues:

- Radical quenching : Ensure degassing of solvents (CCl₄/DCM) with N₂ for 30 min.

- Side reactions : Add 1 equiv. of AIBN to accelerate NBS activation. Scale-up (>10 g) requires controlled UV irradiation (λ = 365 nm) .

Q. What analytical techniques differentiate positional isomers (e.g., 4-bromo vs. 5-bromo)?

- LC-MS/MS : Fragment ions at m/z 215 (loss of Br) and m/z 193 (loss of F) indicate substitution patterns.

- NOESY NMR : Correlations between Br and adjacent protons confirm regiochemistry .

Safety and Compliance

Q. What safety protocols are critical for handling this compound?

- PPE : Nitrile gloves, FFP3 masks, and chemical-resistant aprons.

- Ventilation : Use fume hoods for bromination steps (HBr gas release).

- Waste disposal : Neutralize with 10% NaHCO₃ before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.